Home > Products > Screening Compounds P138821 > Ethyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Ethyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate -

Ethyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Catalog Number: EVT-5429464
CAS Number:
Molecular Formula: C20H27ClN4O3
Molecular Weight: 406.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. Ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate []

Compound Description: This compound serves as a crucial precursor in the synthesis of ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate, which is then utilized to synthesize various Mannich bases, including the target compound: ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. []

Relevance: This compound shares the same core structure as the target compound, ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, differing only in the substituent at the 6-position of the pyrimidine ring. While the target compound features a (4-ethyl-1-piperazinyl)methyl group at this position, this related compound possesses a simple methyl group. This structural similarity highlights a potential synthetic pathway to the target compound, starting from this simpler pyrimidine derivative. []

2. Ethyl 5-(2-chlorophenyl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate []

Compound Description: Synthesized from ethyl 4-(2-chlorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, this compound serves as a key intermediate in the synthesis of various Mannich bases. These Mannich bases, including the target compound ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, are investigated for their antimicrobial activity. []

Relevance: This compound shares a substantial structural similarity with the target compound, ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. Both compounds feature the same substituted pyrimidine ring, with the key difference being the presence of a thiazole ring fused to the pyrimidine core in this related compound. This fusion distinguishes it from the target compound, but its role as a direct precursor in the synthesis of the target compound underscores their close structural relationship. []

3. Nifedipine (Adalat®) [, ]

Compound Description: Nifedipine (Adalat®) is a commercially available calcium channel antagonist used as a reference drug in studies focusing on developing new calcium channel antagonists. [, ]

Relevance: While not directly synthesized from or used in the creation of ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate, Nifedipine serves as a reference point for comparing the calcium channel antagonist activity of newly synthesized compounds, including the target compound. This suggests that ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate belongs to the chemical class of calcium channel antagonists, similar to Nifedipine, and is likely structurally related, albeit with distinct substitutions on the core structure. [, ]

4. Alkyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates []

Compound Description: This series of compounds, synthesized through the Biginelli condensation reaction, represents a group of potential calcium channel antagonists. []

Relevance: These compounds, particularly ethyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylate, share a core dihydropyrimidine structure with the target compound, ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. This shared scaffold suggests a similar potential for calcium channel antagonist activity and places the target compound within a broader class of biologically active dihydropyrimidine derivatives. []

5. Alkyl 6-methyl-3-nitro-4-(2-trifluoromethylphenyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates []

Compound Description: This series represents another set of compounds synthesized and evaluated as potential calcium channel antagonists. They are structurally similar to alkyl 6-methyl-4-(2-pyridyl)-1,2,3,4-tetrahydro-2H-pyrimidine-2-one-5-carboxylates but incorporate a trifluoromethyl group instead of a pyridyl group. []

Relevance: These compounds, synthesized and evaluated as potential calcium channel antagonists, exhibit significant structural similarities to the target compound, ethyl 4-(2-chlorophenyl)-6-[(4-ethyl-1-piperazinyl)methyl]-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate. The shared dihydropyrimidine core structure, coupled with the presence of a halogen-substituted phenyl ring (chlorophenyl in the target compound, trifluoromethylphenyl in this series), highlights the exploration of similar structural motifs in the search for novel calcium channel antagonists. []

Properties

Product Name

Ethyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

IUPAC Name

ethyl 4-(2-chlorophenyl)-6-[(4-ethylpiperazin-1-yl)methyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

Molecular Formula

C20H27ClN4O3

Molecular Weight

406.9 g/mol

InChI

InChI=1S/C20H27ClN4O3/c1-3-24-9-11-25(12-10-24)13-16-17(19(26)28-4-2)18(23-20(27)22-16)14-7-5-6-8-15(14)21/h5-8,18H,3-4,9-13H2,1-2H3,(H2,22,23,27)

InChI Key

YDPLDERQMDGTAR-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OCC

Canonical SMILES

CCN1CCN(CC1)CC2=C(C(NC(=O)N2)C3=CC=CC=C3Cl)C(=O)OCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.